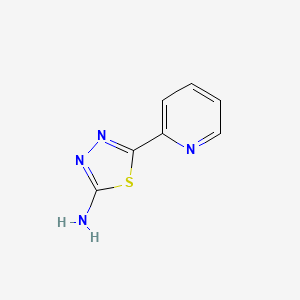

5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-2-yl-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4S/c8-7-11-10-6(12-7)5-3-1-2-4-9-5/h1-4H,(H2,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSWPYZJJLNMNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180153 |

Source

|

| Record name | Pyridine, 3-(5-amino-1,3,4-thiadiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25468-22-8 |

Source

|

| Record name | Pyridine, 3-(5-amino-1,3,4-thiadiazol-2-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025468228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-(5-amino-1,3,4-thiadiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine

This guide provides a comprehensive overview of the synthesis and characterization of 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore known to impart a wide range of biological activities to molecules, including anticancer, antimicrobial, and antiviral properties.[1] This document offers a detailed, field-proven protocol for the preparation of this specific derivative, along with a thorough analysis of its structural and spectroscopic characteristics.

Introduction: The Significance of the 1,3,4-Thiadiazole Moiety

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a privileged scaffold in the design of novel therapeutic agents.[2] The mesoionic character of the 1,3,4-thiadiazole ring is thought to enhance cell permeability, a desirable trait for drug candidates.[2] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, underscoring the importance of developing efficient synthetic routes and comprehensive characterization methods for novel analogues such as this compound.

Synthetic Pathway: A Two-Step Approach to the Target Compound

The synthesis of this compound is efficiently achieved through a two-step process commencing with commercially available starting materials. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2-(pyridin-2-ylmethylene)hydrazinecarbothioamide (Intermediate)

The initial step involves the condensation reaction between pyridine-2-carbaldehyde and thiosemicarbazide to form the corresponding thiosemicarbazone intermediate. This reaction is typically acid-catalyzed and proceeds readily under reflux conditions.

Experimental Protocol:

-

To a solution of pyridine-2-carbaldehyde (5.0 g, 4.5 mL, 0.07 mmol) in ethanol (100 mL), add thiosemicarbazide (4.25 g, 0.07 mmol).[3]

-

Add 1 mL of hydrochloric acid to the reaction mixture and reflux for 5 hours.[3]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).[3]

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Filter the resulting precipitate and wash thoroughly with cold water to afford the crude intermediate.[3]

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Oxidative Cyclization to this compound (Target Compound)

The thiosemicarbazone intermediate undergoes an oxidative cyclization in the presence of ferric ammonium sulfate (FAS) to yield the desired 1,3,4-thiadiazole ring system. This intramolecular cyclization is a common and effective method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.[2]

Experimental Protocol:

-

Suspend the intermediate, 2-(pyridin-2-ylmethylene)hydrazinecarbothioamide (5.0 g, 0.027 mmol), in water (100 mL).[3]

-

Add ferric ammonium sulfate dodecahydrate (5.0 g) to the suspension and reflux the mixture for 1 hour.[3]

-

Prepare a solution of ferric ammonium sulfate dodecahydrate (10 g) in water (30 mL) and add it to the reaction mixture.[3]

-

Continue to reflux the reaction mixture for an additional 30 hours, monitoring the reaction progress by TLC.[3]

-

After completion, cool the reaction mixture and transfer it to a separatory funnel.

-

Extract the product with ethyl acetate.

-

Wash the organic phase sequentially with a 2% sodium bicarbonate solution and brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate and filter.[3]

-

Concentrate the filtrate under reduced pressure to obtain the crude target compound.

-

The crude product can be further purified by column chromatography on silica gel.

Characterization of the Synthesized Compounds

Thorough characterization is essential to confirm the identity and purity of the synthesized intermediate and the final target compound. The following analytical techniques are routinely employed.

Characterization of 2-(pyridin-2-ylmethylene)hydrazinecarbothioamide (Intermediate)

Table 1: Spectroscopic Data for the Intermediate

| Technique | Data |

| ¹H NMR (DMSO-d₆, 250 MHz), δ (ppm) | 7.42 (t, 1H, H₅-Pyridine), 7.93 (t, 1H, H₄-Pyridine), 8.02 (s, 1H, Pyridine-CH=N-), 8.29 (d, 1H, H₃-Pyridine), 8.41 (brs, NH₂), 8.76 (d, 1H, H₆-Pyridine), 11.73 (brs, NH)[3] |

| IR (KBr, cm⁻¹) | 3433 (N-H, Stretch), 3259, 3159 (NH₂, Stretch), 3055 (C-H, Aromatic, Stretch), 1608 (C=C, Aromatic, Stretch), 1527 (N-H, Bend), 1462 (C=C, Aromatic, Stretch), 1296 (C-N, Stretch)[3] |

| Mass Spectrum (m/z, %) | 180 (M⁺, 100), 120 (90), 102 (15), 105 (20), 92 (75), 78 (40), 65 (85)[3] |

Characterization of this compound (Target Compound)

Expected Spectroscopic Features:

-

¹H NMR: The spectrum is expected to show signals corresponding to the protons of the pyridine ring, typically in the aromatic region (δ 7.0-9.0 ppm). A broad singlet for the amino (-NH₂) protons would also be anticipated, the chemical shift of which can be solvent-dependent.

-

¹³C NMR: The spectrum should display distinct signals for each of the unique carbon atoms in the molecule, including those of the pyridine and thiadiazole rings.

-

IR: Characteristic absorption bands would be expected for the N-H stretching of the amine group (around 3100-3400 cm⁻¹), C=N stretching of the thiadiazole ring (around 1600-1650 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₇H₆N₄S, M.W. 178.22 g/mol ).

Biological Significance and Potential Applications

The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in the development of various therapeutic agents. Numerous studies have highlighted the diverse biological activities of its derivatives.

Caption: Biological activities of 1,3,4-thiadiazole derivatives.

-

Anticancer Activity: Derivatives of 1,3,4-thiadiazole have been reported to exhibit significant anticancer activity against various cancer cell lines.[4][5] The mechanism of action can vary, with some compounds acting as inhibitors of enzymes like lipoxygenase, which plays a role in neoplastic diseases.[3]

-

Antimicrobial Activity: The 1,3,4-thiadiazole nucleus is a key component in many compounds with potent antibacterial and antifungal properties.[2][6] These compounds can serve as lead structures for the development of new anti-infective agents to combat drug-resistant pathogens.

-

Antiviral Activity: The 2-amino-1,3,4-thiadiazole moiety has been identified as a promising scaffold for the development of antiviral agents, including those with activity against HIV-1.

Conclusion

This technical guide has detailed a reliable and well-documented synthetic route for the preparation of this compound. The provided experimental protocols are robust and can be readily implemented in a standard laboratory setting. The characterization data, while still requiring more detailed experimental confirmation for the final product, provides a solid foundation for the identification and quality control of the synthesized compounds. The significant biological potential of the 1,3,4-thiadiazole scaffold makes this compound and its future derivatives promising candidates for further investigation in drug discovery programs.

References

-

Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), e124907. [Link]

-

Al-Obaidi, A. M. J., & Al-Janabi, A. S. H. (2017). Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences, 26(1), 7-14. [Link]

-

Karim, M. R., et al. (2022). Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. Chemistry Central Journal, 16(1), 1-14. [Link]

-

Upadhyay, A., & Mishra, A. (2012). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 5(2), 225-231. [Link]

-

Magare, B. K., & Sayyed, A. A. (2022). Pyridine-1,3,4-Thiadiazole-Schiff Base Derivatives, as Antioxidant and Antimitotic Agent: Synthesis. Polycyclic Aromatic Compounds, 42(5), 2389-2402. [Link]

-

Toma, M. A., et al. (2021). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 26(16), 4995. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. International Journal of Drug Design and Discovery, 5(2), 1-6. [Link]

-

Reddy, T. S., et al. (2018). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 969-982. [Link]

-

Taylor, R. D., et al. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. ACS Medicinal Chemistry Letters, 13(9), 1466-1473. [Link]

-

Głowacka, I. E., & Ulanowska, K. (2021). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 26(11), 3326. [Link]

-

Pop, R., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8059. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

The Ascendant Scaffold: A Technical Guide to 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine Derivatives in Modern Drug Discovery

Abstract

The confluence of a pyridine ring and a 1,3,4-thiadiazole core has given rise to a class of heterocyclic compounds with profound pharmacological significance. This guide provides an in-depth technical exploration of 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine and its derivatives, a scaffold demonstrating remarkable versatility and potent biological activity. We will dissect the synthetic strategies, delve into the mechanistic underpinnings of their anticancer, anti-inflammatory, and antimicrobial properties, and elucidate the critical structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in the design of next-generation therapeutics.

Introduction: The Strategic Importance of the Pyridinyl-Thiadiazole Scaffold

In the landscape of medicinal chemistry, the 1,3,4-thiadiazole ring is recognized as a "privileged scaffold" due to its favorable physicochemical properties and its ability to engage in diverse biological interactions.[1][2] Its mesoionic character facilitates crossing cellular membranes, a crucial attribute for bioavailability.[3][4] When coupled with a pyridine moiety—a common pharmacophore in numerous FDA-approved drugs—the resulting this compound core emerges as a platform for developing potent and selective therapeutic agents.[5][6][7] The unique electronic properties imparted by the sulfur and nitrogen atoms in the thiadiazole ring, combined with the hydrogen bonding capabilities of the 2-amino group and the coordination potential of the pyridine nitrogen, create a molecule ripe for functionalization and targeted drug design.[8] This guide will systematically explore the synthesis and multifaceted biological activities of this promising chemical series.

Synthetic Pathways and Methodologies

The construction of the this compound scaffold and its subsequent derivatization are critical for exploring its therapeutic potential. The primary synthetic routes are characterized by their efficiency and adaptability, allowing for the generation of diverse chemical libraries.

Core Synthesis: From Thiosemicarbazide to the Thiadiazole Ring

A common and effective method for the synthesis of the core scaffold involves the cyclization of a thiosemicarbazide precursor. This process is typically achieved through oxidative cyclization.

Experimental Protocol: Synthesis of this compound [9]

-

Step 1: Synthesis of 2-(pyridin-2-ylmethylene)hydrazinecarbothioamide.

-

An equimolar mixture of pyridine-2-carbaldehyde and thiosemicarbazide is refluxed in ethanol.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazone intermediate.

-

-

Step 2: Oxidative Cyclization.

-

The synthesized 2-(pyridin-2-ylmethylene)hydrazinecarbothioamide is suspended in water.

-

An oxidizing agent, such as ammonium ferric sulfate [(NH₄Fe(SO₄)₂·12H₂O], is added portion-wise while refluxing the mixture.[9][10]

-

The reaction is refluxed for a specified time until the starting material is consumed (monitored by TLC).

-

The mixture is then cooled and neutralized with a suitable base (e.g., ammonia solution).

-

The precipitated product, this compound, is filtered, washed thoroughly with water, and recrystallized from a suitable solvent like ethanol to afford the pure compound.

-

Caption: General synthesis workflow for this compound derivatives.

Derivatization Strategies

The 2-amino group of the core scaffold serves as a versatile handle for introducing a wide range of substituents, enabling the fine-tuning of the molecule's biological activity. A common derivatization strategy is the formation of amide linkages.

Experimental Protocol: Synthesis of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives [9]

-

Activation of Carboxylic Acid (if necessary).

-

If starting from a carboxylic acid, it can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

-

-

Amide Coupling.

-

This compound is dissolved in a suitable aprotic solvent, such as dry pyridine or dimethylformamide (DMF).

-

The substituted benzoyl chloride (or other acylating agent) is added dropwise to the solution at 0°C.

-

The reaction mixture is stirred at room temperature until completion (monitored by TLC).

-

The mixture is then poured into ice-cold water.

-

The resulting precipitate is filtered, washed with water and a dilute solution of sodium bicarbonate (to remove unreacted acid), and then with water again.

-

The crude product is purified by recrystallization or column chromatography to yield the desired N-substituted derivative.

-

Biological Activities and Mechanistic Insights

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with anticancer, anti-inflammatory, and antimicrobial effects being the most prominent.

Anticancer Activity

The 1,3,4-thiadiazole scaffold is a cornerstone in the development of novel anticancer agents.[4][8] These compounds can induce cytotoxicity in cancer cells through various mechanisms, including apoptosis induction, cell cycle arrest, and inhibition of key enzymes involved in tumor progression.[3][8][11]

Mechanisms of Action:

-

Induction of Apoptosis: Many thiadiazole derivatives have been shown to trigger programmed cell death in cancer cells.[8] This is often mediated through the modulation of the Bax/Bcl-2 ratio, leading to the activation of caspases and subsequent apoptosis.

-

Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing arrest at the G2/M or S phases, thereby inhibiting cancer cell proliferation.[12]

-

Enzyme Inhibition:

-

Lipoxygenase (LOX) Inhibition: Certain derivatives have been identified as inhibitors of lipoxygenase enzymes, which are implicated in the progression of various cancers.[9][13]

-

Tyrosine Kinase Inhibition: The thiadiazole nucleus can act as a scaffold for designing tyrosine kinase inhibitors, which are crucial targets in cancer therapy.[3][9]

-

Other Targets: Other reported mechanisms include inhibition of topoisomerase, histone deacetylases (HDACs), and tubulin polymerization.[8]

-

Caption: Key anticancer mechanisms of pyridinyl-thiadiazole derivatives.

Structure-Activity Relationship (SAR):

-

Substituents on the benzamide ring play a crucial role. Electron-withdrawing groups, such as nitro (NO₂) and halogen (Cl, F) moieties, have been shown to enhance cytotoxic activity against certain cancer cell lines.[9][14]

-

Conversely, electron-donating groups like methoxy (-OCH₃) have demonstrated potent activity against other cell lines, highlighting the importance of tailoring the substituent to the specific cancer type.[9]

Quantitative Data on Anticancer Activity:

| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide | PC3 (Prostate) | 15.6 | [9] |

| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide | SKNMC (Neuroblastoma) | 20.1 | [9] |

| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 (Breast) | 1.78 | [15] |

| Derivative 22d (propenyl at amino group) | MCF-7 (Breast) | 1.52 | [3] |

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Pyridine-based thiadiazole derivatives have emerged as promising anti-inflammatory agents.[16][17]

Mechanism of Action:

The primary mechanism for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of the inflammatory response.[16][17]

In Silico and In Vivo Validation:

-

Molecular Docking: Docking studies have shown that these derivatives can fit into the active site of the COX-2 enzyme, with binding energies comparable to or better than standard drugs like diclofenac.[16][17]

-

In Vivo Studies: In animal models of inflammation (e.g., carrageenan-induced paw edema), certain derivatives have demonstrated significant anti-inflammatory activity, in some cases surpassing the efficacy of diclofenac.[16][17]

A study on novel pyridine-based thiadiazole derivatives (NTD1-NTD5) showed that compounds NTD2 and NTD3 had substantial binding affinity to COX-2, with binding energies of -8.5 and -8.4 kcal/mol, respectively, comparable to diclofenac (-8.4 kcal/mol).[16]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. The 1,3,4-thiadiazole scaffold has proven to be a valuable template for this purpose.[14][18][19]

Spectrum of Activity:

Derivatives of 2-amino-5-substituted-1,3,4-thiadiazoles have shown activity against a range of pathogens:

-

Gram-Positive Bacteria: Staphylococcus aureus, Bacillus subtilis[14][20]

-

Gram-Negative Bacteria: Escherichia coli, Pseudomonas aeruginosa[14][20]

Structure-Activity Relationship (SAR):

-

The nature of the substituent at the 5-position of the thiadiazole ring is critical. Halogenated phenyl groups (chloro and fluoro) tend to enhance antibacterial activity, particularly against Gram-positive bacteria.[14]

-

The presence of oxygenated substituents on the phenyl ring has been correlated with increased antifungal activity.[14]

Representative Antimicrobial Data:

| Compound Type | Pathogen | MIC (µg/mL) | Reference |

| 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus | 20-28 | [14] |

| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus | 20-28 | [14] |

| 5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-amine | A. niger | 32-42 | [14] |

| 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | A. niger | 32-42 | [14] |

Future Directions and Conclusion

The this compound scaffold represents a highly versatile and pharmacologically significant platform in drug discovery. The synthetic accessibility of this core and the ease of its derivatization allow for the systematic exploration of chemical space to optimize biological activity and pharmacokinetic properties.

Future research should focus on:

-

Elucidation of Novel Mechanisms: While primary mechanisms have been identified, further investigation into the specific molecular targets and signaling pathways modulated by these compounds is warranted.

-

Pharmacokinetic and Toxicological Profiling: Promising lead compounds must undergo rigorous ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to assess their drug-likeness and safety.

-

Combinatorial Library Synthesis: High-throughput synthesis and screening of larger, more diverse libraries will accelerate the discovery of potent and selective candidates for various therapeutic targets.

References

- A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls.

- Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review. Journal of Sulfur Chemistry.

- Design, Synthesis, Biological and Computational Screening of Novel Pyridine-Based Thiadiazole Derivatives As Prospective Anti-Inflamm

- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI.

- New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Publishing.

- Review article on 1, 3, 4-Thiadiazole derivaties and it's Pharmacological activities.

- 1,3,4-thiadiazole: a privileged scaffold for drug design and development. PubMed.

- 1,3,4-Thiadiazole and Its Derivatives: A Review on Recent Progress in Biological Activities. Chemical Biology & Drug Design.

- Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry.

- Structure activity relationship features of pyridine-1,3,4-thiadiazole derivatives.

- Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents.

- Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands.

- Pyridine derivatives 46a–50 reported as anti-inflammatory agents.

- Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies.

- Cytotoxic Properties of 1,3,4-Thiadiazole Deriv

- Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol- 2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity.

- Antimicrobial Activity of 1,3,4-Thiadiazole Deriv

- Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing.

- New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. PMC - NIH.

- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. NIH.

- SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry.

Sources

- 1. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. bepls.com [bepls.com]

- 9. brieflands.com [brieflands.com]

- 10. researchgate.net [researchgate.net]

- 11. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

- 12. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review | MDPI [mdpi.com]

- 16. aminer.org [aminer.org]

- 17. researchgate.net [researchgate.net]

- 18. sphinxsai.com [sphinxsai.com]

- 19. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives | MDPI [mdpi.com]

- 20. Bot Verification [rasayanjournal.co.in]

An In-Depth Technical Guide to Investigating the Mechanism of Action of 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine

Foreword: A Roadmap to Mechanistic Insight

The compound 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer properties.[1][2][3] The mesoionic character of the 1,3,4-thiadiazole ring allows such molecules to readily cross cellular membranes, enhancing their interaction with biological targets.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously investigate the mechanism of action of this promising compound. Our approach is not a rigid set of protocols but a logical, cascading workflow designed to build a robust understanding of the compound's cellular and molecular interactions, from broad phenotypic effects to specific target engagement.

Part 1: Initial Phenotypic and Pathway-Level Assessment

The foundational step in elucidating a compound's mechanism of action is to characterize its observable effects on cancer cells. This initial phase aims to answer the broad question: "What is the primary consequence of treating cancer cells with this compound?"

Comprehensive Cytotoxicity Profiling

A critical first step is to establish the compound's cytotoxic and anti-proliferative activity across a diverse panel of cancer cell lines. This provides crucial information on potential cancer types that are more sensitive to the compound and helps in selecting appropriate model systems for subsequent, more detailed studies.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Plating: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, PC3 for prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4][5][6]

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast (Estrogen Receptor +) | 15.2 |

| MDA-MB-231 | Breast (Triple Negative) | 8.9 |

| HepG2 | Liver | 25.4 |

| PC3 | Prostate | 5.7 |

| A549 | Lung | 32.1 |

| HCT116 | Colon | 12.5 |

Causality Behind Experimental Choices: The selection of a diverse cell line panel is crucial to identify patterns of sensitivity. For instance, a significantly lower IC50 in MDA-MB-231 and PC3 cells might suggest a mechanism independent of estrogen signaling and potentially more effective in aggressive, hormone-refractory cancers.

Investigating the Mode of Cell Death: Apoptosis and Cell Cycle Arrest

Once cytotoxicity is established, the next logical step is to determine how the compound kills cancer cells. The primary modes of programmed cell death are apoptosis and cell cycle arrest. Flow cytometry is a powerful tool for this investigation.

Experimental Protocol: Cell Cycle and Apoptosis Analysis by Flow Cytometry

-

Cell Treatment: Treat the selected cancer cell lines (e.g., PC3 and MDA-MB-231 based on the hypothetical data above) with this compound at concentrations around their respective IC50 values for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix in 70% ethanol overnight at -20°C.

-

Staining for Cell Cycle: Rehydrate the cells in PBS, treat with RNase A, and stain with propidium iodide (PI).

-

Staining for Apoptosis: For apoptosis analysis, use an Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's instructions on non-fixed cells.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. For cell cycle analysis, quantify the percentage of cells in G0/G1, S, and G2/M phases. For apoptosis, quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Expected Outcomes and Interpretations: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) would suggest interference with mitosis.[1] An increase in the Annexin V-positive population would indicate the induction of apoptosis.[1] Some 1,3,4-thiadiazole derivatives have been shown to induce apoptosis and cause cell cycle arrest.[7]

Part 2: Target Deconvolution and Pathway Elucidation

With a clear understanding of the compound's cellular phenotype, the investigation can now pivot to identifying its direct molecular targets and the signaling pathways it modulates.

Broad-Spectrum Kinase and Enzyme Inhibition Profiling

Many anticancer agents function by inhibiting key enzymes involved in cell proliferation and survival. Given the structural features of this compound, it is plausible that it interacts with ATP-binding sites of kinases or the active sites of other enzymes.

Workflow for Target Identification

Caption: Workflow for initial target identification.

Experimental Approach:

-

Kinase Panel Screening: Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) for screening against a large panel of recombinant human kinases at a fixed concentration (e.g., 10 µM).

-

Lipoxygenase Inhibition Assay: Based on literature for similar compounds, a lipoxygenase (LOX) inhibition assay is warranted.[4][5][6] This can be performed using a spectrophotometric assay that measures the formation of hydroperoxides from a fatty acid substrate like arachidonic acid.

-

HDAC Inhibition Assay: Some 1,3,4-thiadiazole derivatives have been reported as histone deacetylase (HDAC) inhibitors.[1] A commercially available HDAC activity assay kit can be used to assess this possibility.

In Silico Docking and Molecular Modeling

Computational methods can provide valuable insights into potential binding modes and interactions with putative targets identified from screening assays.

Experimental Protocol: In Silico Docking

-

Target Selection: Choose the crystal structures of the top "hit" proteins from the screening panels from the Protein Data Bank (PDB).

-

Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization.

-

Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide) to predict the binding pose and affinity of the compound within the active site of the target protein.

-

Analysis: Analyze the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the structural basis of inhibition. In silico studies have suggested that 1,3,4-thiadiazole derivatives may act as multi-target agents.[8][9]

Cellular Target Engagement and Pathway Modulation

Identifying a direct target in a biochemical assay is only part of the story. It is crucial to confirm that the compound engages its target within the cellular environment and modulates the downstream signaling pathway.

Experimental Protocol: Western Blotting for Pathway Analysis

-

Cell Lysis: Treat cancer cells with this compound for various time points and concentrations. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against the target of interest and key downstream signaling proteins (e.g., phospho-Akt, phospho-ERK, cleaved PARP, cleaved Caspase-3). Subsequently, probe with appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagram: A Hypothetical Mechanism

Caption: Hypothetical signaling pathway for the compound.

Part 3: In Vivo Validation and Preclinical Assessment

The ultimate validation of a compound's mechanism of action and therapeutic potential requires evaluation in a living organism.

Xenograft Mouse Model of Cancer

Experimental Protocol: In Vivo Efficacy Study

-

Tumor Implantation: Subcutaneously implant human cancer cells (e.g., PC3) into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into vehicle control and treatment groups.

-

Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.

-

Monitoring: Monitor tumor volume and body weight regularly.

-

Pharmacodynamic (PD) Marker Analysis: At the end of the study, excise the tumors and analyze them by Western blotting or immunohistochemistry for the target and downstream pathway markers identified in the in vitro studies.

Data Presentation: In Vivo Efficacy

| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |

| Vehicle Control | 1250 ± 150 | - |

| Compound (25 mg/kg) | 625 ± 100 | 50% |

| Compound (50 mg/kg) | 310 ± 80 | 75% |

Conclusion and Future Directions

This guide outlines a systematic and logical approach to unraveling the mechanism of action of this compound. By progressing from broad phenotypic observations to specific molecular target identification and in vivo validation, researchers can build a compelling and robust scientific narrative. The 1,3,4-thiadiazole scaffold is a versatile starting point for the development of novel therapeutics.[1][9] Further investigations could explore structure-activity relationships (SAR) by synthesizing and testing analogs to optimize potency and selectivity, as well as comprehensive ADME/Tox profiling to assess the compound's drug-like properties.

References

- A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls.

-

Aliabadi A, Mohammadi-Farani A, Roodabeh S, Ahmadi F. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iran J Pharm Res. 2017;16(1):e124907. [Link]

-

Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. [Link]

-

New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. MDPI. [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. [Link]

-

Hekal MH, et al. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Publishing. 2023. [Link]

-

Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. PubMed. [Link]

-

Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol- 2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. ResearchGate. [Link]

-

Obakachi VA, et al. Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Taylor & Francis Online. [Link]

Sources

- 1. bepls.com [bepls.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. brieflands.com [brieflands.com]

- 5. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

- 8. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity [mdpi.com]

An In-Depth Technical Guide to the Anticancer Potential of 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless global burden of cancer necessitates the urgent development of novel and more effective therapeutics. Heterocyclic compounds, particularly those containing the 1,3,4-thiadiazole scaffold, have emerged as a highly promising class of anticancer agents. This technical guide provides a comprehensive exploration of derivatives based on the 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine core. We delve into the synthetic methodologies, dissect the multifaceted mechanisms of anticancer action, and analyze critical structure-activity relationships (SAR). The inherent physicochemical properties of the 1,3,4-thiadiazole ring, such as its mesoionic character which facilitates passage across cellular membranes, make it a privileged structure in medicinal chemistry.[1][2] This guide synthesizes current preclinical data, presents detailed experimental protocols for in vitro evaluation, and outlines future directions for translating these promising compounds from the laboratory to clinical applications.

Introduction: The Strategic Importance of the 1,3,4-Thiadiazole Scaffold

The five-membered 1,3,4-thiadiazole ring is a versatile pharmacophore that has garnered significant attention in drug discovery.[3][4] Its prevalence in FDA-approved drugs for various indications underscores its favorable pharmacological profile.[1] In oncology, the 1,3,4-thiadiazole ring is particularly noteworthy for several reasons:

-

Bioisosterism: The thiadiazole ring is a bioisostere of pyrimidine, a core component of nucleobases.[4][5] This structural mimicry allows thiadiazole derivatives to potentially interfere with fundamental processes like DNA replication, a hallmark of rapidly proliferating cancer cells.[1][4][5]

-

Physicochemical Properties: The unique mesoionic nature of the 1,3,4-thiadiazole ring imparts a neutral charge despite internal charge separation.[2][5] This characteristic enhances the ability of these compounds to cross biological membranes, leading to potentially good oral absorption and bioavailability.[1][5]

-

Synthetic Accessibility: The scaffold is readily synthesized, allowing for extensive derivatization to optimize potency, selectivity, and pharmacokinetic properties.

The incorporation of a 2-amino group provides a key hydrogen-bonding moiety for interacting with biological targets, while the addition of a pyridine ring at the 5-position introduces another aromatic system capable of diverse interactions, including pi-pi stacking and hydrogen bonding, often enhancing the anticancer effect.[5]

Synthesis of this compound Derivatives

The construction of the this compound core is typically achieved through a cyclization reaction involving a pyridine-derived thiosemicarbazide. The general strategy involves the acid-catalyzed cyclodehydration of a 1-aroylthiosemicarbazide.

General Synthetic Workflow

The process begins with a commercially available pyridine carboxylic acid, which is converted to its corresponding acyl hydrazide. This intermediate is then reacted with an isothiocyanate to form the key aroylthiosemicarbazide precursor, which undergoes cyclization to yield the final 1,3,4-thiadiazole ring system.

Caption: General synthetic scheme for this compound.

Protocol: Synthesis via Acid-Catalyzed Cyclization of 1-(pyridin-2-oyl)thiosemicarbazide

This protocol describes a representative method for synthesizing the core scaffold.

Causality: Concentrated sulfuric acid acts as both a catalyst and a powerful dehydrating agent, facilitating the intramolecular cyclization of the thiosemicarbazide by removing a molecule of water to form the stable thiadiazole ring.

Step-by-Step Methodology:

-

Preparation of the Precursor: Synthesize 1-(pyridin-2-oyl)thiosemicarbazide from pyridine-2-carboxylic acid hydrazide.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 1-(pyridin-2-oyl)thiosemicarbazide (0.02 mol) portion-wise to 20 mL of cold, concentrated sulfuric acid with continuous stirring.

-

Self-Validation: The slow, portion-wise addition to cooled acid is critical to control the exothermic reaction and prevent degradation of the starting material.

-

-

Heating: After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Subsequently, heat the mixture at 60-70°C for 4-5 hours.[6]

-

Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Quenching and Precipitation: Carefully pour the cooled reaction mixture onto crushed ice. This will cause the product to precipitate out of the acidic solution.

-

Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8. The precipitate will become more prominent.

-

Isolation and Purification: Filter the resulting solid precipitate using a Buchner funnel, wash thoroughly with cold water to remove any residual acid and salts, and then dry under a vacuum.

-

Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified this compound.

Multifaceted Mechanisms of Anticancer Action

Derivatives of this compound exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways simultaneously. This multi-target approach can be advantageous in overcoming drug resistance.

Inhibition of Protein Tyrosine Kinases (PTKs)

A primary mechanism of action for many thiadiazole derivatives is the inhibition of protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1] These receptors are frequently overexpressed in various cancers and drive tumor growth, proliferation, and survival.

-

Causality: By binding to the ATP-binding site of the kinase domain, these derivatives competitively inhibit the phosphorylation of downstream signaling molecules. This blockade disrupts the entire signaling cascade, leading to a halt in cell proliferation and the induction of apoptosis. A Western blot analysis can confirm the inhibition of EGFR and HER-2 phosphorylation.[1]

Caption: EGFR/HER-2 inhibition pathway leading to apoptosis.

Induction of Apoptosis

A hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis. Thiadiazole derivatives achieve this through multiple routes:

-

Caspase Activation: They can activate the caspase cascade, particularly initiator caspases like caspase-8 and caspase-9, and executioner caspases like caspase-3.[8]

-

Modulation of Bcl-2 Family Proteins: These compounds can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio enhances mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and subsequent caspase activation.[1]

Cell Cycle Arrest

By interfering with the cell division machinery, these derivatives can cause cancer cells to arrest at specific phases of the cell cycle, preventing their replication. Cell cycle analysis of treated cells has shown that some derivatives can induce arrest at the G2/M phase, which often precedes apoptosis.[1]

Inhibition of Other Key Enzymes

The 1,3,4-thiadiazole scaffold has been shown to inhibit other enzymes critical for cancer cell survival:[3]

-

Inosine Monophosphate Dehydrogenase (IMPDH): This enzyme is crucial for the synthesis of guanine nucleotides required for DNA and RNA synthesis. Its inhibition starves cancer cells of essential building blocks for replication.[3][5]

-

Histone Deacetylases (HDACs): HDAC inhibitors can reactivate tumor suppressor genes that have been silenced, leading to cell cycle arrest and apoptosis.[3]

-

Glutaminase (GA): Cancer cells are often dependent on glutamine metabolism for energy and biosynthesis. Inhibiting glutaminase disrupts this metabolic pathway.[3]

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of these compounds is highly dependent on the nature and position of substituents on both the pyridine and thiadiazole rings.[5]

-

Substituents on the 5-position Ring: The presence of an aromatic ring at the 5-position is generally found to enhance anticancer activity compared to non-aromatic substituents.[5] For the 5-pyridyl series, further substitution on other rings attached to the core can be critical. For example, adding lipophilic moieties like an o-ethoxyphenyl or a benzyl group via an acetamide linker has been shown to enhance activity against MCF-7 and HepG2 cells.[9]

-

Substituents on the 2-Amino Group: Modifications to the 2-amino group can significantly modulate activity. Acylation or the introduction of other aromatic or heterocyclic rings can lead to compounds with improved potency and altered target selectivity.

-

Role of Specific Functional Groups: The incorporation of electron-withdrawing groups, such as trifluoromethyl (CF₃), has been observed to significantly increase biological activity in some series.[4] The presence of halogen atoms (e.g., chloro, bromo) on attached phenyl rings can also lead to highly potent derivatives.[1]

Preclinical Evaluation: Core Experimental Protocols

A standardized set of in vitro assays is essential for the initial evaluation of newly synthesized derivatives. The following protocols provide a framework for assessing cytotoxicity, mechanism of cell death, and effects on cell proliferation.

Experimental Workflow Overview

The evaluation process typically follows a tiered approach, starting with broad cytotoxicity screening, followed by more detailed mechanistic studies for the most potent compounds.

Caption: Tiered workflow for in vitro evaluation of anticancer compounds.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Self-Validation: Include wells with medium only (blank) and cells with vehicle (e.g., 0.1% DMSO) as a negative control.

-

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Causality: During this incubation, only viable cells will convert the MTT to formazan crystals.

-

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Apoptosis Determination by Annexin V-FITC/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) and will bind to these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Step-by-Step Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24 or 48 hours. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation. Wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Causality: This allows time for the Annexin V to bind to exposed PS and for PI to enter any cells with compromised membranes.

-

-

Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

-

Self-Validation: The untreated control population should be predominantly viable (Annexin V-negative, PI-negative). A known apoptosis inducer (e.g., staurosporine) should be used as a positive control.

-

-

Data Interpretation:

-

Q1 (Annexin V-/PI-): Live cells

-

Q2 (Annexin V+/PI-): Early apoptotic cells

-

Q3 (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Q4 (Annexin V-/PI+): Necrotic cells

-

Data Compendium: In Vitro Cytotoxicity

The following table summarizes the IC₅₀ values for representative 1,3,4-thiadiazole derivatives against various human cancer cell lines, demonstrating their potent antiproliferative activity.

| Compound Reference | Derivative Structure/Substitution | Cancer Cell Line | IC₅₀ (µM) | Source |

| 29i | N-(4-bromophenyl)-5-(...)-thiadiazole | MCF-7 (Breast) | 0.77 | [1] |

| SK-BR-3 (Breast) | 1.12 | [1] | ||

| A549 (Lung) | 1.25 | [1] | ||

| 32a | Pyrimidine-thiadiazole hybrid | MCF-7 (Breast) | 3.31 | [1] |

| HePG-2 (Liver) | 4.84 | [1] | ||

| 8a | Honokiol-thiadiazole hybrid | A549 (Lung) | 1.62 | [1] |

| MDA-MB-231 (Breast) | 2.11 | [1] | ||

| 2g | 5-[2-(benzenesulfonylmethyl)phenyl]... | LoVo (Colon) | 2.44 | [5] |

| MCF-7 (Breast) | 23.29 | [5] | ||

| ST15 | N-phenyl-5-(pyridin-4-yl)... | MCF-7 (Breast) | 49.6 | [8] |

| MDA-MB-231 (Breast) | 53.4 | [8] |

Challenges and Future Directions

While the preclinical data are highly encouraging, several challenges must be addressed to advance these compounds toward clinical use:

-

Toxicity and Selectivity: A critical challenge is to design derivatives that are highly potent against cancer cells while exhibiting minimal toxicity to normal cells.[5] In vivo toxicity studies are essential.

-

Pharmacokinetics: Poor solubility and unfavorable ADME (absorption, distribution, metabolism, and excretion) properties can limit in vivo efficacy. Prodrug strategies or formulation improvements may be required.

-

In Vivo Efficacy: Promising in vitro results must be validated in relevant in vivo animal models of cancer.[10][11]

-

Drug Resistance: As with many targeted therapies, the potential for acquired resistance is a concern. Combination therapies that pair these thiadiazole derivatives with other established anticancer agents could provide a synergistic effect and mitigate resistance.

Future research should focus on synthesizing new libraries of derivatives with optimized properties, conducting comprehensive in vivo studies, and identifying predictive biomarkers to select patient populations most likely to respond to these agents.

Conclusion

The this compound scaffold represents a highly promising and versatile platform for the development of novel anticancer agents. These compounds leverage the favorable physicochemical properties of the thiadiazole ring to engage a multitude of biological targets crucial for cancer cell survival and proliferation. Their ability to inhibit key protein kinases, induce apoptosis, and arrest the cell cycle underscores their therapeutic potential. Through continued medicinal chemistry efforts guided by robust structure-activity relationship studies and rigorous preclinical evaluation, this class of molecules holds significant promise for the future of oncology drug discovery.

References

- Rana, K., et al. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC.

- Kowalski, P., et al. (2023).

- Bhosale, A. P., et al. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls.

- Kowalska, A., et al. (2025). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity.

- Gornowicz, A., et al.

- Abdel-Maksoud, M. S., et al. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. PMC - NIH.

- Saczewski, J., et al. (2020).

- Kumar, R., et al. Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Taylor & Francis Online.

- Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research.

- Soni, D., et al. SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry.

- Bakowski, M. A., et al. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections.

- Singh, P., et al. (2025). Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing.

- da Silva, A. C. G., et al. Anti-liver cancer activity in vitro and in vivo induced by 2-pyridyl 2,3-thiazole derivatives.

- Fakhim, H., et al. New 5-(nitroheteroaryl)-1,3,4-thiadiazols containing acyclic amines at C-2: synthesis and SAR study for their antileishmanial activity. Taylor & Francis Online.

- Imasheva, D. A., et al. (2021).

Sources

- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. bepls.com [bepls.com]

- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Discovery of Novel 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine Analogues: A Technical Guide for Drug Development Professionals

Foreword: The Strategic Convergence of Pyridine and 1,3,4-Thiadiazole Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic hybridization of privileged scaffolds has emerged as a powerful paradigm for the discovery of novel therapeutic agents with enhanced potency and selectivity. This guide delves into the discovery of a compelling class of compounds: 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine analogues. The convergence of the pyridine ring, a cornerstone of numerous FDA-approved drugs, with the versatile 1,3,4-thiadiazole core has yielded a series of molecules with significant potential across various therapeutic areas, most notably in oncology and infectious diseases.[1][2]

The rationale for this molecular architecture is rooted in the unique physicochemical properties of each constituent. The pyridine moiety, with its basic nitrogen atom, can enhance aqueous solubility and provides a key interaction point for hydrogen bonding with biological targets.[1][2] The 1,3,4-thiadiazole ring is a bioisostere of the pyrimidine nucleus, a fundamental component of nucleic acids, allowing these analogues to potentially interfere with DNA replication and other cellular processes. Furthermore, the mesoionic character of the 1,3,4-thiadiazole ring facilitates its passage across cellular membranes, improving bioavailability.[3] This guide will provide an in-depth exploration of the design, synthesis, biological evaluation, and structure-activity relationships (SAR) of these promising analogues, offering a comprehensive resource for researchers and drug development professionals.

I. Design Rationale and Synthesis of the Core Scaffold

The foundational step in the exploration of this chemical space is the efficient and scalable synthesis of the core this compound scaffold. The primary synthetic route involves the cyclization of a pyridine-derived carboxylic acid with thiosemicarbazide. Picolinic acid (pyridine-2-carboxylic acid) serves as the logical starting material for introducing the pyridin-2-yl moiety at the 5-position of the thiadiazole ring.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general and robust method for the synthesis of the core scaffold.

Materials:

-

Picolinic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃) or Polyphosphate ester (PPE)

-

Water

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Ethanol or other suitable recrystallization solvent

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of picolinic acid (1 equivalent) and a dehydrating/cyclizing agent is prepared. While phosphorus oxychloride is a commonly used reagent, newer, less hazardous alternatives like polyphosphate ester (PPE) have been shown to be effective.[4]

-

Addition of Thiosemicarbazide: To the stirred mixture, thiosemicarbazide (1 equivalent) is added portion-wise at room temperature.

-

Cyclization: The reaction mixture is heated to 80-90°C and stirred for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and cautiously quenched by the slow addition of crushed ice or cold water. This step should be performed in a well-ventilated fume hood, especially if POCl₃ was used.

-

Neutralization and Precipitation: The acidic solution is then neutralized with a suitable base, such as a saturated solution of sodium bicarbonate, until a precipitate is formed.

-

Isolation and Purification: The solid precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Diagram: General Synthetic Workflow

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

IV. Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutics. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, makes them attractive candidates for further investigation. Future research should focus on:

-

Lead Optimization: Systematic modification of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: In-depth studies to fully elucidate the molecular targets and signaling pathways affected by these analogues.

-

In Vivo Efficacy: Evaluation of the most promising compounds in preclinical animal models of cancer and infectious diseases.

This in-depth technical guide has provided a comprehensive overview of the discovery and development of this compound analogues. By leveraging the insights presented herein, researchers and drug development professionals can accelerate the translation of these promising molecules into next-generation therapies.

References

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. [Link]

-

Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. PMC - NIH. [Link]

-

Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. JOCPR. [Link]

-

1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation. PubMed Central. [Link]

-

Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. [Link]

-

Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. [Link]

-

5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. [Link]

- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. PMC - PubMed Central. [Link]

-

Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. PMC - NIH. [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. [Link]

-

SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. [Link]

-

2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. NIH. [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. [Link]

-

Structure activity relationship features of pyridine-1,3,4-thiadiazole derivatives. ResearchGate. [Link]

-

A review on the medicinal importance of pyridine derivatives. ResearchGate. [Link]

-

(PDF) Antibacterial Activities of 5-Nitro-2-uryl and 5-Nitro-2-Imidazolyl Derivatives of 1,3,4-Thiadiazole. ResearchGate. [Link]

-

Synthetic Strategies and Pharmacological Significance of Pyridine Thiadiazole Derivatives: A Contemporary Overview. Bentham Science Publisher. [Link]

-

Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. ScienceDirect. [Link]

-

Design and synthesis of new pyridine-thiazole hybrids as potential antibacterial agents: Spectral, antimicrobial, and in silico molecular docking studies. OUCI. [Link]

-

1,3,4-Thiadiazole Based Anticancer Agents | Request PDF. ResearchGate. [Link]

-

New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central. [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies [mdpi.com]

- 4. mdpi.com [mdpi.com]

Methodological & Application

protocol for synthesizing 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine derivatives

An Application Guide to the Synthesis of 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine Derivatives

Introduction: The Privileged 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry, where it is often described as a "privileged scaffold."[1] This distinction arises from its unique chemical properties and its presence in a multitude of compounds exhibiting a broad spectrum of biological activities.[2] Derivatives of 1,3,4-thiadiazole are foundational to the development of novel therapeutic agents, with demonstrated efficacy as anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral agents.[1][2][3][4]

The incorporation of a pyridine moiety, specifically at the 5-position of the thiadiazole ring, can further enhance the pharmacological profile of these molecules. The pyridine ring can participate in hydrogen bonding and other key interactions with biological targets.[5] This guide provides a detailed protocol and scientific rationale for the synthesis of this compound and its derivatives, a class of compounds with potential applications in drug discovery and development.[6]

Core Synthetic Strategy: From Thiosemicarbazone to Thiadiazole

The most prevalent and efficient pathway for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide or its corresponding thiosemicarbazone.[7][8][9] This strategy is typically executed in a two-step sequence that is both reliable and versatile.

-

Step 1: Formation of the Thiosemicarbazone Intermediate. The synthesis begins with the condensation reaction between pyridine-2-carbaldehyde and thiosemicarbazide. This reaction, usually acid-catalyzed, forms the key intermediate, 2-(pyridin-2-ylmethylene)hydrazinecarbothioamide.

-

Step 2: Oxidative Cyclization. The thiosemicarbazone intermediate is then subjected to an oxidative cyclization reaction. This step forges the 1,3,4-thiadiazole ring, yielding the desired this compound core structure.[6][10]

An alternative, though often more forceful, approach involves the direct reaction of a pyridine carboxylic acid with thiosemicarbazide in the presence of a strong dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.[8][11]

Caption: Experimental workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocols

This section provides a step-by-step methodology adapted from established literature for the synthesis of the target compound and its subsequent derivatization.[6]

Part A: Synthesis of 2-(pyridin-2-ylmethylene)hydrazinecarbothioamide (Intermediate)

Materials and Reagents:

-

Pyridine-2-carbaldehyde

-

Thiosemicarbazide

-

Ethanol (100 mL)

-

Hydrochloric acid (1 mL, concentrated)

-

Round-bottom flask with reflux condenser

-

Stirring plate and magnetic stir bar

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Dissolve 4.25 g (0.07 mmol) of thiosemicarbazide in 100 mL of ethanol in a round-bottom flask with stirring. Gentle warming may be required to achieve full dissolution.

-

To this solution, add 5 g (4.5 mL, 0.07 mmol) of pyridine-2-carbaldehyde.

-

Add 1 mL of concentrated hydrochloric acid to the reaction mixture to act as a catalyst.

-

Heat the mixture to reflux and maintain for 5 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Collect the precipitate by filtration, wash thoroughly with cold water, and dry to yield the intermediate product.[6]

Part B: Synthesis of this compound (Core Compound)

Materials and Reagents:

-

2-(pyridin-2-ylmethylene)hydrazinecarbothioamide (5 g, 0.027 mmol)

-

Ammonium ferric sulfate [(NH₄Fe(SO₄)₂·12H₂O] (5 g)

-

Deionized water (100 mL)

-

Round-bottom flask with reflux condenser

Procedure:

-

Suspend 5 g of the thiosemicarbazone intermediate from Part A in 100 mL of water in a round-bottom flask.

-

Add 5 g of ammonium ferric sulfate, which serves as the oxidizing agent.

-

Heat the mixture to reflux and maintain for 1 hour. The color of the solution will typically change, indicating the progress of the reaction.

-

After reflux, cool the reaction mixture. The desired product will precipitate.

-

Filter the solid product, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[6]

Part C: General Procedure for N-Benzoyl Derivatives

Procedure:

-

Dissolve the this compound in a suitable solvent such as pyridine or DMF.

-

Add an equimolar amount of the desired substituted benzoyl chloride dropwise at 0 °C.

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter, wash, and recrystallize the solid to obtain the final N-acylated derivative.[6]

Mechanistic Insights and Rationale

Causality Behind Experimental Choices:

-

Thiosemicarbazone Formation: This is a classic acid-catalyzed nucleophilic addition-elimination reaction. The nitrogen of thiosemicarbazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyridine-2-carbaldehyde. The acid catalyst protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the reaction rate.

-